Bienvenue dans la boutique en ligne BenchChem!

2-Oxaadamantan-1-ylmethanol

Medicinal Chemistry Physicochemical Properties Drug Design

2-Oxaadamantan-1-ylmethanol (CAS 1303974-14-2) is a cage-like, heterocyclic building block within the 2-oxaadamantane class, characterized by a tricyclic framework integrating an oxygen atom. This structural feature imparts distinct physicochemical attributes compared to its all-carbon adamantane counterparts, notably reduced lipophilicity (logP ~1.96 for analogous oxaadamantanes versus ~2.83 for adamantane).

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 1303974-14-2
Cat. No. B3097192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxaadamantan-1-ylmethanol
CAS1303974-14-2
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(O3)CO
InChIInChI=1S/C10H16O2/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9,11H,1-6H2
InChIKeyCXQHXBRNBRPJRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxaadamantan-1-ylmethanol (CAS 1303974-14-2) for Pharmaceutical R&D and Chemical Synthesis: Key Procurement Considerations


2-Oxaadamantan-1-ylmethanol (CAS 1303974-14-2) is a cage-like, heterocyclic building block within the 2-oxaadamantane class, characterized by a tricyclic framework integrating an oxygen atom [1]. This structural feature imparts distinct physicochemical attributes compared to its all-carbon adamantane counterparts, notably reduced lipophilicity (logP ~1.96 for analogous oxaadamantanes versus ~2.83 for adamantane) [2][3]. Primarily supplied as a fine chemical with standard purities of 95%–98% from vendors such as Bidepharm and TRC , it serves as a versatile intermediate or scaffold for constructing complex molecular architectures in drug discovery programs.

Why 2-Oxaadamantan-1-ylmethanol Cannot Be Simply Replaced by Other Adamantane or Oxaadamantane Analogs


Generic substitution is not feasible because 2-oxaadamantan-1-ylmethanol combines a unique structural arrangement—a 2-oxaadamantane core with a primary hydroxymethyl substituent at the bridgehead position—that is not replicated in other commercially available analogs [1]. The presence of the oxygen atom in the cage significantly alters both physicochemical properties (logP, solubility) and synthetic reactivity compared to all-carbon adamantanes [2][3]. Furthermore, the specific 1-hydroxymethyl-2-oxaadamantane substitution pattern enables distinct synthetic transformations, such as its use in preparing Bcl-xL inhibitors, that are not accessible using 2-oxaadamantane itself or other positional isomers [4][5].

Quantitative Differentiation Evidence for 2-Oxaadamantan-1-ylmethanol vs. Adamantane and Related Analogs


Physicochemical Property Differentiation: Reduced Lipophilicity of the 2-Oxaadamantane Core

The 2-oxaadamantane core, when compared to the all-carbon adamantane core, exhibits a substantial reduction in lipophilicity due to the replacement of a methylene unit with an oxygen atom. This is a class-level property that applies to 2-oxaadamantan-1-ylmethanol [1][2].

Medicinal Chemistry Physicochemical Properties Drug Design

Enhanced Solubility of 2-Oxaadamantane Derivatives Demonstrated in sEH Inhibitor Series

In a comparative study of sEH inhibitors, the replacement of a methylene unit of the adamantane group with an oxygen atom to form 2-oxaadamantane derivatives increased solubility, permeability, and metabolic stability. This class-level advantage is directly relevant to 2-oxaadamantan-1-ylmethanol [1].

Medicinal Chemistry Solubility sEH Inhibition

Synthetic Accessibility: Direct Reduction of 1-Hydroxy-2-oxaadamantanes Is Unsuccessful; Alternative Route Required

Unlike many alcohols, direct reduction of 1-hydroxy-2-oxaadamantane derivatives to 2-oxaadamantanes is unsuccessful. Instead, a ring-opening/reduction/ring-closure sequence is required [1]. A patent for synthesizing 1-hydroxymethyl-2-oxaadamantane (the target compound) reports a two-step method from 7-methylenebicyclo-[3.3.1]-nonan-3-one using NaBH4 reduction followed by m-CPBA oxidation, avoiding the problematic direct reduction step [2].

Organic Synthesis Methodology Process Chemistry

Specific Application in Bcl-xL Inhibitor Synthesis: A Unique Structural Handle

2-Oxaadamantan-1-ylmethanol (also referred to as 1-hydroxymethyl-2-oxaadamantane) has been explicitly identified as a useful intermediate in the preparation of substituted benzothiazoles that act as anti-apoptotic Bcl-xL protein inhibitors [1]. This specific utility is not claimed for other oxaadamantane or adamantane methanol derivatives.

Oncology Apoptosis Chemical Biology

Commercial Availability and Purity Benchmarking

2-Oxaadamantan-1-ylmethanol is commercially available from multiple reputable suppliers with defined purity specifications. Standard purity is typically 95%–98%, with some vendors offering analytical data (NMR, HPLC, GC) for batch traceability . This level of characterization is essential for reproducible research and scale-up activities.

Procurement Quality Control Chemical Sourcing

Optimal Application Scenarios for 2-Oxaadamantan-1-ylmethanol Based on Quantitative Evidence


Lead Optimization in Drug Discovery Requiring Balanced Lipophilicity

When a hit series based on an adamantane core exhibits excessive lipophilicity (logP > 3) leading to poor solubility or off-target binding, replacing the adamantane with a 2-oxaadamantane scaffold—via building blocks like 2-oxaadamantan-1-ylmethanol—can reduce logP by approximately 0.9 units while maintaining the rigid cage structure [1][2]. This substitution has been shown to improve solubility in sEH inhibitor programs [3].

Synthesis of Bcl-xL Inhibitors for Oncology Research

2-Oxaadamantan-1-ylmethanol is specifically referenced as an intermediate for preparing substituted benzothiazoles that inhibit the anti-apoptotic Bcl-xL protein, a validated cancer target [1]. Research groups focused on apoptosis pathway modulation should prioritize this compound for building targeted libraries.

Development of Novel Scaffolds via Ring-Opening/Recyclization Sequences

Given that direct reduction of 1-hydroxy-2-oxaadamantane derivatives is not viable, researchers can exploit the established ring-opening/reduction/recyclization pathway to access 2-oxaadamantane or 1-aryl-2-oxaadamantane derivatives [1]. 2-Oxaadamantan-1-ylmethanol serves as a key starting point for such divergent synthesis strategies [2].

Conformational Restriction in Structure-Based Drug Design

The rigid, cage-like structure of the 2-oxaadamantane core imposes conformational constraints that can enhance binding affinity and selectivity for targets with well-defined binding pockets. The hydroxymethyl group of 2-oxaadamantan-1-ylmethanol provides a convenient handle for further functionalization while preserving the favorable properties of the oxaadamantane scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxaadamantan-1-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.